tert-Butoxycyclohexane

Mass Spectrometry Mechanistic Studies Analytical Chemistry

tert-Butoxycyclohexane (cyclohexyl tert-butyl ether; C₁₀H₂₀O; MW 156.26) is a mixed aliphatic ether comprising a cyclohexyl ring linked to a tert-butyl group via an oxygen atom. This compound serves as a structurally well-defined, non-polymeric substrate in mechanistic investigations of ether cleavage, alkoxyl radical chemistry, and mass spectrometric fragmentation pathways.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 25246-83-7
Cat. No. B15481320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butoxycyclohexane
CAS25246-83-7
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC1CCCCC1
InChIInChI=1S/C10H20O/c1-10(2,3)11-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
InChIKeyTZEUDSUHMOPLQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butoxycyclohexane (CAS 25246-83-7): A Structurally Defined tert-Butyl Cyclohexyl Ether for Controlled Reactivity Studies and Mechanistic Probes


tert-Butoxycyclohexane (cyclohexyl tert-butyl ether; C₁₀H₂₀O; MW 156.26) is a mixed aliphatic ether comprising a cyclohexyl ring linked to a tert-butyl group via an oxygen atom [1]. This compound serves as a structurally well-defined, non-polymeric substrate in mechanistic investigations of ether cleavage, alkoxyl radical chemistry, and mass spectrometric fragmentation pathways [2]. Its distinct combination of a bulky tert-butyl moiety and a conformationally dynamic cyclohexyl ring imparts specific reactivity profiles that differentiate it from simpler acyclic tert-butyl ethers (e.g., MTBE, ETBE) and other cyclohexyl ethers (e.g., cyclohexyl methyl ether). Unlike widely used fuel additives or common solvents, tert-butoxycyclohexane is primarily employed as a specialized research reagent for probing radical-mediated C–H activation , studying skeletal rearrangements under ionization conditions [2], and as a model compound in protecting group strategy evaluations. Its utility is rooted in its defined, verifiable behavior in specific analytical and synthetic contexts, rather than in bulk industrial performance metrics.

Why Generic Substitution of tert-Butoxycyclohexane (CAS 25246-83-7) with Common tert-Butyl or Cyclohexyl Ethers Can Compromise Experimental Outcomes


Substituting tert-butoxycyclohexane with a more common tert-butyl ether (e.g., MTBE) or a simpler cyclohexyl ether (e.g., cyclohexyl methyl ether) introduces significant and quantifiable alterations in reaction outcomes, mass spectrometric fragmentation patterns, and conformational behavior. For instance, the distinct mass spectrometric fragmentation of tert-butoxycyclohexane, characterized by a dominant (83%) skeletal rearrangement pathway involving tert-butyl group migration, is not observed in simpler acyclic ethers like MTBE, whose fragmentation is dominated by cleavage adjacent to the oxygen atom [1]. In copper-catalyzed C–H amidation reactions, tert-butoxycyclohexane is formed as a specific byproduct in a defined ratio (N-cyclohexylphthalimide : N-methylphthalimide : tert-butoxycyclohexane = 70:20:30), reflecting the unique interplay between the tert-butoxyl radical and the cyclohexyl ring; this product distribution would not be replicated using other ethers [2]. Furthermore, the NMR spectrum of tert-butoxycyclohexane exhibits a distinctive large singlet near 1 ppm due to the equivalence of most hydrogens in the cyclohexyl ring and tert-butyl group, a feature not present in ethers with more varied substitution patterns [3]. These documented, context-specific differences underscore that tert-butoxycyclohexane is not an interchangeable commodity chemical but rather a reagent whose procurement must be justified by its precise, verifiable performance in targeted analytical and synthetic applications.

Quantitative Evidence Guide for tert-Butoxycyclohexane (CAS 25246-83-7): Verifiable Differentiation for Scientific Selection


Dominant Skeletal Rearrangement Pathway in Mass Spectrometry Distinguishes tert-Butoxycyclohexane from Linear tert-Butyl Ethers

Under chemical ionization conditions, the molecular protonated ion of tert-butoxycyclohexane undergoes a distinctive skeletal rearrangement for water loss, with the principal reaction pathway accounting for 83% of the fragmentation [1]. This pathway involves migration of the t-butyl group to the 2-(6-) position of the cyclohexyl ring with reciprocal hydrogen transfer, a process not observed in linear tert-butyl ethers like methyl tert-butyl ether (MTBE), where fragmentation is dominated by simple C–O bond cleavage and subsequent hydrogen rearrangements [2].

Mass Spectrometry Mechanistic Studies Analytical Chemistry

Quantifiable Byproduct Formation in Copper-Catalyzed C–H Amidation Confirms Specific Radical Intermediate Fate

In the copper-catalyzed intermolecular amidation of cyclohexane using di-tert-butyl peroxide (tBuOOtBu) as the oxidant, tert-butoxycyclohexane is formed as a specific byproduct in a defined ratio [1]. Stoichiometric reactions of the copper intermediate [(phen)Cu(phth)₂] with tBuOOtBu and cyclohexane yield N-cyclohexylphthalimide, N-methylphthalimide, and tert-butoxycyclohexane in approximate ratios of 70:20:30, respectively. This product distribution directly evidences the intermediacy of a tert-butoxyl radical that abstracts a hydrogen atom from cyclohexane to form a cyclohexyl radical, which then combines with the tert-butoxyl radical.

Catalysis Radical Chemistry C-H Activation

Simplified NMR Spectrum Offers Superior Purity Assessment Capability Compared to Structurally Complex Ethers

The ¹H NMR spectrum of tert-butoxycyclohexane is characterized by a distinctive large singlet near 1 ppm, arising from the nearly equivalent environments of the nine tert-butyl protons and the ten cyclohexyl protons [1]. This contrasts with ethers like cyclohexyl methyl ether, where the methoxy group appears as a distinct singlet around 3.2-3.3 ppm, and the cyclohexyl protons exhibit a more complex multiplet pattern [2]. The spectral simplicity of tert-butoxycyclohexane facilitates rapid assessment of compound purity by integration, as the large singlet dominates the aliphatic region and minimizes overlapping signals.

NMR Spectroscopy Quality Control Structural Analysis

Acid-Catalyzed Cleavage Pathway Demonstrates Predictable, Non-Fragmenting Deprotection for Synthetic Utility

tert-Butoxycyclohexane undergoes acid-catalyzed cleavage to yield exclusively cyclohexanol and 2-methylpropene (isobutylene) [1]. This stands in contrast to the acid cleavage of cyclohexyl methyl ether, which yields cyclohexanol and methanol, with the latter being a potential nucleophile that can participate in subsequent undesired reactions. The generation of volatile isobutylene from tert-butoxycyclohexane simplifies product isolation and prevents side reactions, offering a distinct advantage in multi-step syntheses where the ether serves as a temporary alcohol protecting group.

Protecting Group Chemistry Organic Synthesis Reaction Mechanism

Gas-Phase Kinetic Behavior of tert-Butoxy Radical Informs Predictive Modeling in Atmospheric and Combustion Chemistry

The thermal decomposition and reaction kinetics of the tert-butoxy radical (t-BuO•), which can be generated from tert-butoxycyclohexane under appropriate conditions, have been quantitatively characterized in the gas phase [1]. Studies report absolute rate constants for β-scission of t-BuO• and its hydrogen abstraction from substrates like cyclohexane across a range of temperatures and solvents. This kinetic data provides a foundation for modeling radical chain reactions in atmospheric chemistry and combustion processes, where the tert-butoxycyclohexane framework can serve as a controlled precursor for t-BuO• generation.

Kinetics Atmospheric Chemistry Combustion

Defined Application Scenarios for tert-Butoxycyclohexane (CAS 25246-83-7) Based on Verifiable Differentiation


Mechanistic Probe in Copper-Catalyzed C–H Functionalization

Utilize tert-butoxycyclohexane as a calibrated byproduct marker to monitor radical generation efficiency and competitive pathway partitioning in copper-catalyzed C–H amidation reactions. The documented 30:70 ratio of tert-butoxycyclohexane to N-cyclohexylphthalimide formation provides a quantitative benchmark for reaction optimization and catalyst screening [1].

Calibration Standard for Mass Spectrometric Identification of Cyclohexyl-Containing Ethers

Employ tert-butoxycyclohexane as a reference compound for developing and validating mass spectrometric methods aimed at detecting and quantifying cyclohexyl ethers in environmental samples or complex reaction mixtures. Its unique and well-characterized fragmentation pattern (83% dominant pathway) enables unambiguous identification and differentiation from common interfering species like MTBE [2].

Model Substrate for Protecting Group Strategy Development in Organic Synthesis

Investigate and optimize tert-butyl ether protection/deprotection protocols using tert-butoxycyclohexane as a representative, non-polymeric model. The clean acid-catalyzed cleavage to cyclohexanol and volatile isobutylene simplifies product analysis and workup, facilitating kinetic studies and the evaluation of orthogonal protecting group compatibility [3].

Controlled Precursor for tert-Butoxy Radical Generation in Gas-Phase Kinetic Studies

Generate tert-butoxy radicals via thermal or photolytic decomposition of tert-butoxycyclohexane to study radical reaction kinetics, hydrogen abstraction rates, and atmospheric oxidation mechanisms. The stable, liquid nature of the parent ether allows for precise delivery and controlled radical generation in experimental apparatus designed for gas-phase kinetic measurements [4].

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